6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde
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Overview
Description
6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound that features a benzimidazole core with a chloro and ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-1,2-phenylenediamine with ethyl chloroformate, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure efficiency and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction: 6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde is largely dependent on its interaction with biological targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The molecular pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 6-Chloro-1H-benzo[d]imidazole-2-carbaldehyde
- 1-Ethyl-1H-benzo[d]imidazole-2-carbaldehyde
- 6-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
Comparison: 6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the presence of both chloro and ethyl substituents, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
IUPAC Name |
6-chloro-1-ethylbenzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-2-13-9-5-7(11)3-4-8(9)12-10(13)6-14/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHAGDZYANLGOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)Cl)N=C1C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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